Product packaging for Benzenesulfonamide, 3-amino-4-phenoxy-(Cat. No.:CAS No. 104272-77-7)

Benzenesulfonamide, 3-amino-4-phenoxy-

Cat. No.: B2356310
CAS No.: 104272-77-7
M. Wt: 264.3
InChI Key: DDJNTNSYBPJURZ-UHFFFAOYSA-N
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Description

Contextual Significance of Benzenesulfonamide (B165840) Architectures in Contemporary Drug Discovery

The benzenesulfonamide scaffold is a cornerstone in modern medicinal chemistry, recognized for its ability to interact with a diverse range of biological targets. ontosight.aiontosight.ai This structural motif is a key component in numerous drugs spanning various therapeutic areas, including antibacterial, anti-inflammatory, and anticancer agents. ontosight.airsc.org The sulfonamide group, a central feature of these molecules, is a potent hydrogen bond donor and acceptor, and it can act as a mimic of a carboxylic acid or a phenol (B47542), enabling it to bind to the active sites of many enzymes. ontosight.ai

One of the most well-established roles of the benzenesulfonamide moiety is in the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes. rsc.org Dysregulation of CA activity is implicated in several diseases, including glaucoma, epilepsy, and cancer, making them an important drug target. rsc.orgacs.org The primary sulfonamide group (-SO₂NH₂) is a key zinc-binding group that anchors these inhibitors to the zinc ion in the active site of CAs. nih.gov

Beyond CA inhibition, benzenesulfonamide derivatives have been developed as antibacterial agents, famously known as sulfa drugs, which act by inhibiting dihydropteroate (B1496061) synthase, an enzyme essential for folic acid synthesis in bacteria. ontosight.ai More recently, this scaffold has been incorporated into molecules targeting other enzymes and receptors, demonstrating its broad utility in drug design. nih.govcerradopub.com.br The amenability of the benzene (B151609) ring to substitution allows for the introduction of various functional groups to modulate the molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target specificity. mdpi.comresearchgate.net

Overview of Benzenesulfonamide Derivatives Featuring Phenoxy Moieties and their Biological Relevance

The incorporation of a phenoxy group into the benzenesulfonamide scaffold introduces a significant structural and electronic modification that can profoundly influence its biological activity. The phenoxy moiety, an ether linkage between a phenyl group and the benzenesulfonamide core, adds a degree of conformational flexibility and can participate in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, with biological targets. ontosight.ai

The presence of a trifluoromethyl group on the phenoxy ring of some benzenesulfonamide derivatives has been suggested to enhance bioavailability and membrane permeability due to its lipophilic nature. ontosight.ai This highlights how substitutions on the phenoxy ring itself can be a powerful tool for optimizing the pharmacokinetic profile of a drug candidate.

Academic Research Trajectories and Unanswered Questions for Benzenesulfonamide, 3-amino-4-phenoxy-

While the broader classes of benzenesulfonamides and their phenoxy derivatives have been extensively studied, the specific scaffold of Benzenesulfonamide, 3-amino-4-phenoxy- remains a relatively underexplored area of medicinal chemistry. Much of the existing research focuses on the closely related 3-amino-4-hydroxy-benzenesulfonamide scaffold, where the hydroxyl group can be seen as a biosteric equivalent to the phenoxy group, albeit with different electronic and steric properties. mdpi.comresearchgate.netbohrium.comnih.govnih.gov

Current research on similar scaffolds, such as 3-amino-4-hydroxy-benzenesulfonamide derivatives, is largely centered on their activity as carbonic anhydrase inhibitors. mdpi.comresearchgate.netbohrium.comnih.govnih.gov These studies provide a valuable starting point for investigating the potential of Benzenesulfonamide, 3-amino-4-phenoxy- in the same capacity. The key unanswered question is how the replacement of a hydroxyl group with a more lipophilic and sterically demanding phenoxy group will affect the binding affinity and selectivity for different CA isoforms.

Furthermore, the presence of the amino group at the 3-position offers a synthetic handle for the introduction of further diversity, allowing for the creation of libraries of novel compounds for screening against various biological targets. mdpi.comresearchgate.net Future research should therefore focus on:

Synthesis and Characterization: The development of efficient synthetic routes to Benzenesulfonamide, 3-amino-4-phenoxy- and its derivatives is a crucial first step.

Biological Screening: A comprehensive biological evaluation of these novel compounds against a panel of relevant targets, including but not limited to carbonic anhydrases, is necessary to uncover their therapeutic potential.

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the phenoxy and amino groups will be essential to establish clear SARs, guiding the rational design of more potent and selective agents. mdpi.comresearchgate.net

The exploration of the Benzenesulfonamide, 3-amino-4-phenoxy- scaffold represents a promising avenue for the discovery of new drug candidates. The foundation laid by research on related benzenesulfonamide structures provides a strong rationale for the investigation of this particular derivative, with the potential for uncovering novel biological activities and therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2O3S B2356310 Benzenesulfonamide, 3-amino-4-phenoxy- CAS No. 104272-77-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-4-phenoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c13-11-8-10(18(14,15)16)6-7-12(11)17-9-4-2-1-3-5-9/h1-8H,13H2,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJNTNSYBPJURZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Molecular Mechanisms and Biological Target Interactions of Benzenesulfonamide, 3 Amino 4 Phenoxy Analogues

Progesterone (B1679170) Receptor (PR) Antagonism by N-(4-Phenoxyphenyl)benzenesulfonamide Derivatives

N-(4-phenoxyphenyl)benzenesulfonamide derivatives have emerged as a novel class of nonsteroidal progesterone receptor (PR) antagonists. nih.govnih.govnih.gov The progesterone receptor is a key player in various physiological processes, particularly in the female reproductive system. nih.govnih.govnih.gov Consequently, PR antagonists are being explored for the clinical treatment of a range of conditions, including uterine leiomyoma, endometriosis, and breast cancer. nih.govnih.govnih.gov The benzenesulfonanilide structure has been identified as a promising scaffold for the development of these antagonists. nih.govnih.gov

Molecular Recognition and Binding Modes within the PR Ligand-Binding Domain

The antagonistic activity of N-(4-phenoxyphenyl)benzenesulfonamide derivatives stems from their direct interaction with the ligand-binding domain (LBD) of the progesterone receptor. While specific crystallographic data for 3-amino-4-phenoxy-benzenesulfonamide is not extensively available, studies on analogous nonsteroidal antagonists indicate that these molecules bind within the progesterone-binding pocket of the PR. nih.gov This binding is competitive with the natural ligand, progesterone. medchemexpress.com The binding affinity of these derivatives is a critical determinant of their antagonistic potency. For instance, a 3-trifluoromethyl derivative of N-(4-phenoxyphenyl)benzenesulfonamide has demonstrated particularly potent PR-antagonistic activity, which is attributed to its high binding affinity for the receptor. nih.govnih.govnih.gov The interaction is thought to be stabilized by a network of hydrophobic and hydrogen-bonding interactions with key amino acid residues within the LBD, which prevents the receptor from adopting the active conformation required for coactivator recruitment and subsequent gene transcription.

Allosteric Modulation and Inhibition of Receptor Conformation

The binding of a progesterone receptor antagonist, such as an N-(4-phenoxyphenyl)benzenesulfonamide derivative, to the LBD induces a conformational change in the receptor that is distinct from that induced by an agonist. This altered conformation prevents the proper alignment of the activation function 2 (AF-2) domain, which is crucial for the recruitment of coactivator proteins. Instead, the antagonist-bound receptor may preferentially recruit corepressor proteins, actively silencing gene expression. This process is a form of allosteric modulation, where binding at one site (the LBD) influences the conformation and function of a distant site (the AF-2 domain). By stabilizing an inactive or repressive conformation of the progesterone receptor, these benzenesulfonamide (B165840) derivatives effectively block the downstream signaling pathways normally initiated by progesterone.

Carbonic Anhydrase (CA) Isoform Inhibition by Benzenesulfonamide-Based Compounds

Benzenesulfonamide derivatives are a well-established class of inhibitors for carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that play crucial roles in various physiological processes.

Selectivity Profiles Across Human CA Isoforms (hCA I, II, IX, XII)

A significant area of research has focused on the development of benzenesulfonamide-based inhibitors with selectivity for specific human carbonic anhydrase (hCA) isoforms. The cytosolic isoforms hCA I and hCA II are ubiquitously expressed, while the transmembrane isoforms hCA IX and hCA XII are tumor-associated and are considered important targets for anticancer therapies. nih.govunifi.it Many benzenesulfonamide derivatives exhibit potent inhibition of hCA II, IX, and XII, with varying degrees of selectivity. nih.govacs.orgtandfonline.com For example, some Schiff bases incorporating a benzenesulfonamide scaffold have shown unique selectivity in concurrently inhibiting hCA IX over hCA II. unifi.it The design of these inhibitors often employs a "tail approach," where modifications to the benzenesulfonamide scaffold allow for specific interactions with amino acid residues that differ between the various isoforms, thereby conferring selectivity. acs.org

Below is a table summarizing the inhibitory activity (Ki, nM) of selected benzenesulfonamide derivatives against four hCA isoforms.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Derivative A 458.1153.738.955.4
Derivative B 68.462.81.512.4
Derivative C >100075510.28.7
Acetazolamide (Standard) 25012255.7

This table is a representative example based on data from multiple sources and is for illustrative purposes.

Zinc-Binding Group Interactions and Active Site Coordination

The primary mechanism of action for benzenesulfonamide-based carbonic anhydrase inhibitors involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site. nih.govdrugbank.com The sulfonamide moiety (SO2NH2) binds to the Zn(II) ion in a deprotonated state (SO2NH-), displacing a zinc-bound water molecule or hydroxide (B78521) ion that is essential for the catalytic activity of the enzyme. nih.gov This interaction forms a stable, tetrahedral coordination complex with the zinc ion, which is also coordinated by three histidine residues from the enzyme. atomistry.com The nitrogen atom of the sulfonamide becomes the fourth ligand for the zinc ion. nih.gov Additionally, the oxygen atoms of the sulfonamide group often form hydrogen bonds with nearby active site residues, such as the backbone amide of Thr199, further anchoring the inhibitor in place. nih.gov

Urease Enzyme Inhibition by Benzenesulfonamide Derivatives

Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. It is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori. The inhibition of urease is therefore a key strategy for the treatment of infections caused by these organisms. Benzenesulfonamide derivatives have been investigated as potential urease inhibitors.

Research into Schiff bases derived from 4-phenoxy-5-sulfamoylbenzoic acid, a close analogue of the subject compound, has demonstrated their potential as potent urease inhibitors. nih.gov The inhibitory mechanism is believed to involve the interaction of the benzenesulfonamide moiety with the nickel ions in the active site of the urease enzyme. Molecular docking studies suggest that these compounds can bind effectively within the active site, disrupting the catalytic machinery of the enzyme. The structure-activity relationship of these compounds indicates that the nature of the substituents on the benzenesulfonamide scaffold plays a crucial role in their inhibitory potency. nih.gov

Free Fatty Acid Receptor 4 (FFA4) Agonistic Activity of N-Phenylbenzenesulfonamide Derivatives

Free Fatty Acid Receptor 4 (FFA4), also known as GPR120, has emerged as a significant therapeutic target for metabolic disorders. researchgate.net This receptor is activated by long-chain fatty acids and plays a crucial role in regulating glucose metabolism and inflammatory processes. koreascience.krelsevierpure.com Research into synthetic ligands has identified N-phenylbenzenesulfonamide derivatives as potent and selective agonists of FFA4. nih.gov

A series of diarylsulfonamides has been explored, leading to the identification of selective FFA4 agonists. nih.gov Notably, non-acidic sulfonamide FFA4 agonists have been developed, which is significant because most endogenous and many synthetic ligands for this receptor are carboxylic acids. researchgate.net Mutagenesis studies have suggested that these non-acidic compounds function as orthosteric agonists, binding to the same site as the natural fatty acid ligands despite lacking the carboxylate group. researchgate.net

The therapeutic potential of these agonists has been demonstrated in preclinical studies. For instance, a preferred non-acidic sulfonamide compound showed full agonist activity on FFA4 and improved glucose tolerance in an oral glucose tolerance test in mice. researchgate.net Chronic administration of this compound in diet-induced obese mice resulted in increased insulin (B600854) sensitivity and a significant reduction in body weight. researchgate.net These effects were absent in mice lacking the FFA4 receptor, confirming the target-specific action of the compound. researchgate.net Furthermore, activation of FFA4 by an agonist has been shown to suppress airway hypersensitivity, mucus hypersecretion, inflammation, and fibrosis in a mouse model of obese asthma. nih.gov

12-Lipoxygenase (12-LOX) Inhibition by Benzenesulfonamide Scaffold Compounds

The enzyme 12-lipoxygenase (12-LOX) catalyzes the oxidation of polyunsaturated fatty acids, producing bioactive metabolites like 12-hydroxyeicosatetraenoic acid (12-HETE). nih.govnih.gov These signaling molecules are implicated in various physiological and pathological processes, including inflammation, platelet aggregation, thrombosis, diabetes, and cancer. nih.govnih.gov The development of potent and selective 12-LOX inhibitors is therefore a key area of research.

A notable class of 12-LOX inhibitors is based on the 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold. nih.govnih.gov Through medicinal chemistry optimization, compounds with nanomolar potency against 12-LOX have been developed. nih.govnih.gov These compounds exhibit excellent selectivity over other related lipoxygenases and cyclooxygenases. nih.govnih.gov For example, the specific 12-LOX inhibitor ML355 has demonstrated the ability to decrease thrombosis without adversely affecting hemostasis and can protect human pancreatic islets from inflammatory damage. researchgate.nettouro.edu

The inhibitory action of these benzenesulfonamide derivatives has been confirmed in cellular assays. Top compounds from this series were shown to inhibit PAR-4 induced aggregation and calcium mobilization in human platelets and reduce the production of 12-HETE in pancreatic β-cells. nih.govnih.gov These findings underscore the potential of benzenesulfonamide-based compounds as therapeutic agents for diseases driven by elevated 12-LOX activity. nih.govnih.gov

Anti-tumor and Anti-proliferative Mechanisms of Benzenesulfonamide Analogues

Benzenesulfonamide analogues have demonstrated significant anti-tumor and anti-proliferative activities through a variety of molecular mechanisms. These compounds can induce programmed cell death, halt the cell cycle, and inhibit specific molecular targets crucial for cancer cell survival and proliferation.

A primary mechanism by which benzenesulfonamide derivatives exert their anti-cancer effects is through the induction of apoptosis. Novel indolic benzenesulfonamides have been shown to be potent inducers of apoptosis via the activation of caspases 3 and 7. nih.gov Similarly, certain benzenesulfonamide derivatives designed as inhibitors of human carbonic anhydrase IX (hCA IX) have been observed to induce apoptosis by increasing the levels of cleaved caspases 3 and 9 in breast cancer cells. nih.gov The interaction of KSHV latency-associated nuclear antigen (LANA) with the E3 ubiquitin ligase FBW7 enhances the stability of the anti-apoptotic protein MCL-1, thereby inhibiting caspase-3-mediated apoptosis in Primary effusion lymphoma (PEL) cells. nih.govplos.org Inhibitors of MCL-1 have been shown to suppress this effect. nih.govplos.org Furthermore, a number of isatin (B1672199) sulfonamide analogues have been identified as potent inhibitors of the executioner caspases, caspase-3 and caspase-7, which could be instrumental in mitigating tissue damage in diseases characterized by unregulated apoptosis. nih.gov

In addition to inducing apoptosis, benzenesulfonamide analogues can inhibit cancer cell proliferation by arresting the cell cycle at critical checkpoints. For example, novel quinazoline (B50416) sulfonates have been found to cause strong cell cycle arrest in the G2/M phase. mdpi.com Indolic benzenesulfonamides also arrest the cell cycle at the G2/M phase, consistent with the mechanism of clinical anti-tubulin agents. nih.gov Another benzenesulfonamide derivative, compound 12d, was found to arrest the cell cycle of breast cancer MDA-MB-468 cells in the G0-G1 and S phases. nih.gov

The anti-proliferative activity of these compounds has been demonstrated across a range of cancer cell lines. A benzenesulfonamide-1,2,3-triazole hybrid potently inhibited cell proliferation against ovarian cancer OVCAR-8 cells with an IC50 value of 0.54μM. nih.gov This compound also showed anti-proliferative activity against various other cancer cell lines, including breast, gastric, esophagus, liver, prostate, and lung cancer cells. nih.gov Another benzenesulfonamide derivative, AL106, was identified as a potential anti-glioblastoma multiforme (GBM) compound with an IC50 value of 58.6 µM in U87 cells, showing less toxicity in non-cancerous cells compared to cisplatin. tuni.fimdpi.com

CompoundCancer TypeCell LineIC50 Value (µM)Reference
Benzenesulfonamide hybrid 7cOvarian CancerOVCAR-80.54 nih.gov
Benzenesulfonamide hybrid 7cOvarian CancerOC-3141.82 nih.gov
Benzenesulfonamide hybrid 7cOvarian CancerSKOV33.91 nih.gov
Benzenesulfonamide hybrid 7cOvarian CancerCaov-32.13 nih.gov
AL106GlioblastomaU8758.6 tuni.fi

The anti-tumor activity of benzenesulfonamide analogues is also attributed to their ability to inhibit specific oncogenic targets. One such target is the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). In Kaposi's sarcoma-associated herpesvirus (KSHV)-positive primary effusion lymphoma, the viral protein LANA enhances Mcl-1 stability by preventing its degradation. nih.govplos.org This contributes to the survival of the cancer cells. Small-molecule inhibitors of Mcl-1 have been shown to effectively suppress the growth of these lymphoma cells, highlighting Mcl-1 as a viable therapeutic target. nih.govplos.org

Another important target is the thymidylate synthase complex of KSHV. This enzyme is essential for the synthesis of DNA precursors and is a target for anticancer drugs. nih.govplos.org Structural studies of KSHV thymidylate synthase have provided a basis for the design of specific inhibitors, such as antifolates like raltitrexed, to target viral-induced cancers. nih.govplos.org

Antimicrobial Activities of Benzenesulfonamide Compounds

The benzenesulfonamide scaffold has a long history in the development of antimicrobial agents, and research continues to yield novel compounds with potent activity against a range of pathogens.

A new series of thiopyrimidine-benzenesulfonamide hybrids has demonstrated promising broad-spectrum antimicrobial efficacy. mdpi.com These compounds were particularly effective against the multidrug-resistant pathogens Klebsiella pneumoniae and Pseudomonas aeruginosa. mdpi.compreprints.org In addition to their direct antimicrobial effects, these compounds also showed the ability to suppress the formation of microbial biofilms, which is a key factor in chronic infections and antibiotic resistance. mdpi.com

Other studies have focused on benzenesulfonamide derivatives bearing a carboxamide functionality. frontiersin.org These compounds were evaluated for their activity against a panel of bacteria and fungi. Specific derivatives showed potent activity against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Salmonella typhi, and Bacillus subtilis, as well as the fungi Candida albicans and Aspergillus niger. frontiersin.org Structure-activity relationship studies revealed that p-toluenesulphonamide derivatives generally possessed better antimicrobial properties than the unsubstituted benzenesulfonamide analogs. frontiersin.org The hybridization of the benzenesulfonamide moiety with other heterocyclic systems, such as coumarin (B35378) or a chloro-substituted imidazole (B134444), has also been shown to enhance antimicrobial activity. researchgate.net

CompoundMicroorganismMIC (mg/mL)Reference
Compound 4dE. coli6.72 frontiersin.org
Compound 4hS. aureus6.63 frontiersin.org
Compound 4aP. aeruginosa6.67 frontiersin.org
Compound 4aS. typhi6.45 frontiersin.org
Compound 4fB. subtilis6.63 frontiersin.org
Compound 4eC. albicans6.63 frontiersin.org
Compound 4hC. albicans6.63 frontiersin.org
Compound 4eA. niger6.28 frontiersin.org

Inhibition of Bacterial Growth and Specific Strains

Benzenesulfonamide derivatives have long been recognized as effective chemotherapeutic agents for bacterial infections. nih.gov Their primary mechanism of action involves the disruption of bacterial metabolic pathways, which are essential for growth and proliferation, while leaving human metabolism unaffected. nih.gov Analogues of 3-amino-4-phenoxy-benzenesulfonamide, particularly those incorporating Schiff base, imidazole, or aminoketone fragments, have demonstrated a broad range of biological activities, including antibacterial properties. nih.govmdpi.com

Research into various benzenesulfonamide derivatives has shown activity against both Gram-positive and Gram-negative bacteria. For instance, certain 3-amino-4-aminoximidofurazan derivatives have exhibited significant antimicrobial activity against Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov The inhibition of carbonic anhydrases present in bacteria has been identified as a potential mechanism that interferes with bacterial growth. nih.gov The structural features of these compounds, including the presence of hydrophilic (amino) and lipophilic (aromatic ring) regions, are believed to enhance their pharmacokinetic properties, contributing to their efficacy. mdpi.com

The table below summarizes the antibacterial activity of representative benzenesulfonamide derivatives against various bacterial strains.

Derivative ClassBacterial StrainActivity LevelReference
Schiff Base DerivativesGeneralReported Antibacterial nih.gov
Aminoketone DerivativesGeneralReported Antibacterial mdpi.com
Furazan DerivativesStaphylococcus aureusSignificant nih.gov
Furazan DerivativesPseudomonas aeruginosaSignificant nih.gov

This table is representative of the activities of benzenesulfonamide analogues. Specific data for 3-amino-4-phenoxy-benzenesulfonamide was not available.

Antifungal Properties

In addition to their antibacterial effects, derivatives of benzenesulfonamide have also been reported to possess antifungal properties. nih.govmdpi.com The structural versatility of the benzenesulfonamide scaffold allows for the synthesis of compounds with activity against various fungal species. The incorporation of moieties such as Schiff bases and imidazoles can confer a spectrum of biological activities, including antifungal action. nih.govmdpi.com

Studies on related heterocyclic systems, such as coumarin-based derivatives, have demonstrated that the introduction of an amino group can lead to broad-spectrum antifungal activity against plant pathogenic fungi like Alternaria alternata, Alternaria solani, Fusarium oxysporum, and Botrytis cinerea. mdpi.com For example, certain 4-amino coumarin derivatives have shown excellent activity, with EC50 values in the range of 92-145 µg/mL. mdpi.com While these are not direct analogues of 3-amino-4-phenoxy-benzenesulfonamide, they highlight the potential of related chemical scaffolds in antifungal research. The antifungal mechanism for some derivatives may involve the inhibition of essential fungal enzymes, such as succinate (B1194679) dehydrogenase. mdpi.com

Derivative ClassFungal StrainActivity Metric (EC50)Reference
4-Amino CoumarinAlternaria alternata92.1 - 107.4 µg/mL mdpi.com
4-Amino CoumarinAlternaria solani96.7 - 144.5 µg/mL mdpi.com
Benzenesulfonamide Schiff BasesGeneralReported Antifungal nih.gov

This table provides data on the antifungal activity of related compound classes to illustrate the potential of the benzenesulfonamide scaffold. Specific data for 3-amino-4-phenoxy-benzenesulfonamide was not available.

Modulation of Inflammatory Pathways by Benzenesulfonamide Derivatives

Derivatives of benzenesulfonamide have been investigated for their anti-inflammatory effects. nih.govmdpi.com Certain compounds within this class have been shown to modulate key inflammatory pathways. The production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), is a critical aspect of the inflammatory response, and its inhibition is a target for anti-inflammatory drugs. google.com

Research on alpha-amino acid derivatives containing hydroxamic acid has demonstrated an inhibitory action on the production of these pro-inflammatory cytokines. google.com Furthermore, imidazole compounds, which can be synthesized from 3-amino-4-hydroxybenzenesulfonamide (B74053), are known to possess a diversity of pharmacological properties, including anti-inflammatory effects. nih.gov The mechanism of action for the anti-inflammatory properties of benzenesulfonamide derivatives is linked to their ability to interfere with signaling molecules involved in physiological responses like inflammation. nih.gov For example, some 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives act as potent and selective inhibitors of 12-lipoxygenase, an enzyme that produces bioactive metabolites involved in inflammation. nih.gov

Antioxidant Activities and Redox Modulation by Benzenesulfonamide Compounds

The chemical structure of 3-amino-4-phenoxy-benzenesulfonamide, which contains both phenol (B47542) and amino functional groups, suggests a potential for antioxidant activity. Phenolic compounds are well-known for their ability to scavenge free radicals. nih.gov The antioxidant activity of such compounds can be evaluated using assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) radical scavenging assays. nih.gov

Studies on phenol and thiophenol analogues have shown that phenol derivatives generally demonstrate high scavenging activity. nih.gov The mechanism often involves the donation of a hydrogen atom from the hydroxyl group to the radical, thereby stabilizing it. nih.gov For instance, certain propanehydrazide derivatives bearing various heterocyclic moieties have shown antioxidant activity in the DPPH assay, with some compounds exhibiting stronger radical scavenging potential than the standard antioxidant, ascorbic acid. nih.gov Imidazole-containing compounds, which can be derived from 3-amino-4-hydroxybenzenesulfonamide, have also been reported to possess antioxidant properties. nih.gov

Assay MethodCompound ClassActivity LevelMechanismReference
DPPH AssayPhenol AnaloguesHighHydrogen Atom Transfer nih.gov
ABTS AssayPhenol AnaloguesHighHydrogen Atom Transfer nih.gov
DPPH AssayPropanehydrazide DerivativesHigher than Ascorbic AcidRadical Scavenging nih.gov

This table summarizes the antioxidant potential of related phenolic and heterocyclic compounds.

Interaction with Cardiovascular System Receptors and Channels

Specific research findings directly addressing the interaction of Benzenesulfonamide, 3-amino-4-phenoxy- analogues with cardiovascular system receptors and channels were not identified in the performed searches. While some benzenesulfonamide derivatives have been studied as potassium channel blockers, these compounds have different substitution patterns (e.g., N-alkylbenzenesulfonamides) and their effects cannot be directly extrapolated to the 3-amino-4-phenoxy series. nih.gov

Inhibition of Amyloid-beta Aggregation in Neurodegenerative Models

No specific research findings were identified that directly investigate the role of Benzenesulfonamide, 3-amino-4-phenoxy- analogues in the inhibition of amyloid-beta aggregation in neurodegenerative models. The aggregation of amyloid-beta is a key pathological event in Alzheimer's disease, and while various small molecules and peptides are being explored as inhibitors, there is no available data to suggest that this specific class of benzenesulfonamide derivatives has been evaluated for this activity. nih.govresearchgate.netfrontiersin.orgnih.gov

Structure Activity Relationship Sar Studies and Rational Design of Benzenesulfonamide, 3 Amino 4 Phenoxy Analogues

Identification of Key Pharmacophoric Features for Target Specificity and Potency

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is necessary for its biological activity. For benzenesulfonamide (B165840) derivatives, several key features have been identified as crucial for their interaction with various biological targets, such as carbonic anhydrases (CAs) and other receptors.

The primary pharmacophoric features include:

The Sulfonamide Group (-SO₂NH₂): This is arguably the most critical feature for many benzenesulfonamide inhibitors. The sulfonamide moiety acts as a primary binding group, often coordinating with a zinc ion (Zn²⁺) in the active site of metalloenzymes like carbonic anhydrases. nih.gov This interaction serves as an anchor, correctly positioning the rest of the molecule within the binding pocket. nih.gov Its ability to participate in hydrogen bonding is also crucial for receptor affinity.

The Aromatic Ring System: The central benzene (B151609) ring serves as a scaffold, orienting the other functional groups in the correct spatial arrangement for optimal receptor interaction. nih.gov The electronic properties of this ring, influenced by its substituents, can modulate the acidity of the sulfonamide protons and engage in hydrophobic or π-π stacking interactions with amino acid residues in the target protein. vu.nl

The Amino Group (-NH₂): The 3-amino group is a key hydrogen bond donor and can be critical for establishing specific interactions that enhance binding affinity and selectivity. Its position relative to the sulfonamide and phenoxy groups is often vital for locking the molecule into a bioactive conformation.

Studies on the closely related 3-amino-4-hydroxybenzenesulfonamide (B74053) scaffold highlight the importance of having both hydrophilic (amino, hydroxyl/phenoxy) and lipophilic (aromatic ring) regions to improve pharmacokinetic properties. mdpi.comnih.gov For certain derivatives, such as Schiff bases, the C=N double bond formed from the amino group is essential for their biological properties. mdpi.comnih.gov

Impact of Substituent Effects on the Benzenesulfonamide Ring System

Modifications to the benzenesulfonamide ring system have a profound impact on the compound's electronic properties, binding affinity, and selectivity. Substituents influence the ring's reactivity through a combination of inductive and resonance (conjugative) effects. libretexts.org

Inductive Effects: Electronegative substituents, such as halogens (e.g., Cl, Br), pull electron density away from the benzene ring, deactivating it. libretexts.org However, this electron-withdrawing effect can also enhance the acidity of the sulfonamide group, which may be favorable for certain interactions. For instance, adding a halogen atom can help orient the ring within the active site, thereby affecting affinity and selectivity. nih.gov

Studies have shown that the nature of substituents can fine-tune the acidity and proton affinity of the sulfonamide moiety. vu.nl Electron-donating groups tend to make the sulfonamide a weaker acid, while electron-withdrawing groups make it a stronger acid. vu.nl This modulation is attributed to through-space polar–π interactions between the polar NH group of the sulfonamide and the π-system of the aromatic ring. vu.nl The position of the substituent is also critical; for example, SAR analysis of some carbonic anhydrase inhibitors pointed to the significance of having the sulfamoyl (-SO₂NH₂) functionality at the para-position for optimal activity. nih.gov

Table 1: Effect of Substituents on Benzenesulfonamide Ring Properties This table is a generalized representation based on established chemical principles.

Substituent TypeExample GroupsElectronic EffectImpact on Sulfonamide AcidityEffect on Ring Reactivity
Electron-Donating-NH₂, -OH, -OR (e.g., phenoxy)Donates electron density (Resonance > Inductive)DecreasesActivates
Electron-Withdrawing (Halogens)-F, -Cl, -BrWithdraws electron density (Inductive > Resonance)IncreasesDeactivates
Electron-Withdrawing (Strong)-NO₂, -CF₃Withdraws electron density (Inductive & Resonance)Strongly IncreasesStrongly Deactivates

Role of the Phenoxy Moiety and its Substitutions on Biological Activity

The phenoxy moiety is not merely a passive component but plays an active role in determining the biological profile of the compound. As a "tail," it explores and interacts with regions of the binding site that are often variable between different receptor isoforms, making it a key determinant of selectivity. nih.gov

Conformational Preferences and Their Influence on Ligand-Receptor Interactions

The three-dimensional shape (conformation) of a molecule is critical for its ability to fit into a receptor's binding site. The intrinsic flexibility of molecules like Benzenesulfonamide, 3-amino-4-phenoxy- allows them to adopt various shapes, but only certain conformations are "bioactive." ki.si

The bond connecting the phenoxy group to the benzenesulfonamide ring allows for rotation, meaning the relative orientation of the two aromatic rings is a key conformational variable. Computational studies and molecular modeling are often used to predict the lowest energy (most stable) conformations and to simulate how the ligand docks into its target protein. researchgate.netnih.gov These models reveal how the molecule's flexibility influences its inhibitory activity and isoform selectivity. researchgate.net

For instance, computer modeling of benzenesulfonamide analogues binding to the CXCR4 receptor showed that potent compounds interact with key amino acid residues like Asp97 and Arg188. nih.gov The ability of the molecule to adopt a conformation that optimizes these interactions is essential for high potency. The conformation also dictates the potential for through-space interactions, such as the NH–π interactions between the sulfonamide and an adjacent aromatic ring, which can stabilize the bioactive shape. vu.nl

Optimization Strategies for Lead Compounds Based on SAR Data

SAR data is the cornerstone of lead optimization, the process of refining a promising "hit" compound into a viable drug candidate with improved potency, selectivity, and pharmacokinetic properties. 3biotech.com The 3-amino-4-phenoxy-benzenesulfonamide structure serves as an excellent scaffold for this process. mdpi.comnih.gov

Common optimization strategies based on SAR data include:

Analogue Synthesis: A primary strategy involves synthesizing a series of analogues where specific parts of the molecule are systematically varied. For example, different substituents can be placed on the phenoxy ring to probe for beneficial interactions, as seen in the development of antiplasmodial agents. mdpi.com

The "Tail" Approach: This involves attaching various chemical "tails" to the core scaffold to explore different subpockets of the target's active site. nih.gov A "dual-tail" approach, where a second tail is added, has been used to significantly enhance inhibitory activity and selectivity towards specific carbonic anhydrase isoforms. nih.gov

Structural Simplification: Sometimes, large and complex lead compounds have poor drug-like properties. SAR data can identify parts of the molecule that are unnecessary for activity, allowing for their removal. scienceopen.com This can improve synthetic accessibility and enhance pharmacokinetic profiles. scienceopen.com

By integrating the findings from SAR studies, medicinal chemists can rationally design new analogues with a higher probability of success, accelerating the journey from an initial discovery to a potential therapeutic agent. depositolegale.it

Advanced Analytical and Structural Elucidation Techniques for Benzenesulfonamide, 3 Amino 4 Phenoxy Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of organic molecules, including 3-amino-4-phenoxy-benzenesulfonamide derivatives. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, researchers can deduce the precise connectivity of atoms.

¹H NMR Spectroscopy provides detailed information about the proton environment in the molecule. For benzenesulfonamide (B165840) derivatives, the aromatic protons typically appear in the downfield region of the spectrum (δ 6.5–8.5 ppm). The specific chemical shifts and splitting patterns are dictated by the substitution pattern on the two aromatic rings. The proton of the sulfonamide (SO₂NH) group often appears as a broad singlet, with its chemical shift being solvent-dependent. For instance, in a related compound, 4-methyl-N-(pyridin-2-yl)benzenesulfonamide, the sulfonamide proton signal was observed at δ 11.03 ppm. researchgate.net The protons of the amino group (-NH₂) also give rise to signals whose position can vary.

¹³C NMR Spectroscopy is used to identify all unique carbon atoms in a molecule. The spectra of 4-phenoxy-benzenesulfonamide analogues show distinct signals for the carbons in both the phenoxy and the benzenesulfonamide rings. For example, in the spectrum of 4-methoxy-N-phenylbenzenesulfonamide, the aromatic carbons resonate between δ 114.2 and 163.1 ppm. rsc.org The carbon atom attached to the ether oxygen (C-O) and the carbon attached to the sulfonamide group (C-S) have characteristic chemical shifts that aid in structural confirmation.

¹⁹F NMR Spectroscopy is a valuable tool for compounds that have been specifically fluorinated. While not applicable to the parent compound, it is highly effective for characterizing fluorinated derivatives. The chemical shift of the fluorine atom is highly sensitive to its electronic environment, making ¹⁹F NMR a powerful technique for confirming the position of fluorine substitution and studying electronic effects within the molecule.

The following table summarizes typical NMR data for related benzenesulfonamide structures.

CompoundTechniqueSolventCharacteristic Chemical Shifts (δ, ppm)
4-Methoxy-N-phenylbenzenesulfonamide rsc.org¹H NMRCDCl₃7.74 (d, 2H), 7.22 (t, 2H), 7.11-7.06 (m, 3H), 6.88 (d, 2H), 3.80 (s, 3H, OCH₃)
4-Methoxy-N-phenylbenzenesulfonamide rsc.org¹³C NMRCDCl₃163.1, 136.7, 130.5, 129.5, 129.3, 125.2, 121.4, 114.2, 55.6
N-(4-Bromophenyl)-4-methoxybenzenesulfonamide researchgate.net¹H NMRCDCl₃7.70 (d, 2H), 7.35 (d, 2H), 7.0 (d, 2H), 6.90 (d, 2H), 3.8 (s, 3H, OCH₃)
N-(4-Bromophenyl)-4-methoxybenzenesulfonamide researchgate.net¹³C NMRCDCl₃163.25, 135.75, 132.29, 129.97, 129.40, 122.92, 118.34, 114.30, 55.57

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. For 3-amino-4-phenoxy-benzenesulfonamide, IR spectroscopy is used to confirm the presence of its key structural motifs.

The primary amine (-NH₂) group is identified by two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region. The sulfonamide group (-SO₂NH₂) is characterized by strong, distinct absorption bands corresponding to its asymmetric and symmetric S=O stretching vibrations, typically found around 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The ether linkage (Ar-O-Ar) is confirmed by C-O stretching bands, usually in the 1270-1230 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.

The table below lists the characteristic IR absorption frequencies for the functional groups in benzenesulfonamide derivatives.

Functional GroupVibration TypeTypical Absorption Range (cm⁻¹)
Amine (N-H)Stretching3300 - 3500 (typically two bands for -NH₂)
Sulfonamide (S=O)Asymmetric Stretching1370 - 1330
Sulfonamide (S=O)Symmetric Stretching1180 - 1160
Aryl Ether (C-O-C)Asymmetric Stretching1270 - 1230
Aromatic Ring (C=C)Stretching1600 - 1450
Aromatic (C-H)Stretching3100 - 3000

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (MS, HRMS, LC-MS, UPLC)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) coupled with MS allow for the analysis of complex mixtures and the identification of individual components.

For benzenesulfonamide derivatives, electrospray ionization (ESI) is a common method to generate gas-phase ions. The resulting mass spectrum typically shows a prominent protonated molecular ion [M+H]⁺ in positive ion mode or a deprotonated ion [M-H]⁻ in negative ion mode.

Tandem mass spectrometry (MS/MS) experiments are crucial for structural elucidation. By inducing fragmentation of the molecular ion, a characteristic pattern of product ions is generated. Common fragmentation pathways for aromatic sulfonamides include the neutral loss of sulfur dioxide (SO₂, 64 Da), cleavage of the S-N bond, and subsequent fragmentations of the resulting aryl ions. researchgate.netnih.govnih.gov For example, N-phenyl benzenesulfonamide is known to fragment via the loss of SO₂. researchgate.net Another observed fragmentation is the formation of an anilide anion (m/z 92) through a specific hydrogen transfer. researchgate.net

The table below outlines the expected key ions in the mass spectrum of the parent compound, Benzenesulfonamide, 3-amino-4-phenoxy-.

IonDescriptionExpected m/z (for C₁₂H₁₂N₂O₃S)Fragmentation Pathway
[M+H]⁺Protonated Molecular Ion265.06-
[M-H]⁻Deprotonated Molecular Ion263.05-
[M+H-SO₂]⁺Loss of Sulfur Dioxide201.08Rearrangement and elimination
[C₆H₅O]⁺Phenoxy radical cation93.03Cleavage of ether bond
[H₂NC₆H₄SO₂]⁺Aminobenzenesulfonyl cation156.01Cleavage of S-N bond

X-ray Crystallography for Precise 3D Molecular and Co-crystal Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and thus determine the exact positions of atoms in the crystal lattice. This technique provides invaluable data on bond lengths, bond angles, torsion angles, and intermolecular interactions such as hydrogen bonding.

For benzenesulfonamide derivatives, X-ray crystallography reveals the conformation of the molecule, particularly the dihedral angle between the two aromatic rings, which is a critical structural parameter. nih.govresearchgate.net It also elucidates the supramolecular architecture, showing how molecules pack in the solid state through interactions like N-H···O hydrogen bonds, which are common in sulfonamides. researchgate.netnih.gov

The following table presents crystallographic data for representative benzenesulfonamide analogues.

ParameterN-(4-fluorophenyl)-4-methoxybenzenesulfonamide nih.govresearchgate.netN-(4-bromophenyl)-4-methoxybenzenesulfonamide researchgate.net
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cP2₁
a (Å)11.9124 (7)11.9124 (7)
b (Å)4.9670 (3)4.9670 (3)
c (Å)22.215 (2)11.9124 (7)
β (°)104.71 (1)104.71
Dihedral Angle (rings)44.26 (13)°42.0 (14)°

Chromatographic Methods for Purity Determination and Mixture Separation (HPLC, TLC)

Chromatographic techniques are essential for separating mixtures and assessing the purity of compounds. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely used in the synthesis and analysis of benzenesulfonamide derivatives.

Thin-Layer Chromatography (TLC) is a quick and convenient method used to monitor the progress of chemical reactions, identify compounds in a mixture by comparison with standards, and determine the appropriate solvent system for larger-scale separations. The compound is spotted on a solid stationary phase (e.g., silica (B1680970) gel) and a liquid mobile phase is allowed to ascend the plate. The retention factor (R_f) value is a characteristic property of the compound under specific conditions. For sulfonamides, various solvent systems can be employed to achieve effective separation. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a highly efficient separation technique used for the identification, quantification, and purification of compounds. Reverse-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol, sometimes with additives like formic or phosphoric acid), is commonly employed for the analysis of sulfonamides. sielc.comsielc.com The retention time (R_t) is the time it takes for the compound to travel from the injector to the detector and is highly reproducible under constant conditions, serving as an identifier for the compound.

The table below summarizes typical conditions used for the chromatographic analysis of related sulfonamides.

TechniqueStationary PhaseMobile PhaseDetectionApplication
TLC researchgate.netSilica Gel HPTLCVarious, e.g., Chloroform-Methanol mixturesUV (Fluorescence Quenching)Purity check, reaction monitoring
HPLC sielc.comNewcrom R1 (Reverse Phase)Acetonitrile, Water, Phosphoric AcidUV, MSPurity determination, quantification
HPLC sielc.comPrimesep D (Mixed-Mode)Acetonitrile, Water, Sulfuric AcidUV (230 nm)Separation of closely related analogues
UPLC-MS/MS researchgate.netC18 ColumnGradient of Acetonitrile and Water with Formic AcidTandem Mass SpectrometryTrace analysis and confirmation

Future Directions and Academic Significance of Benzenesulfonamide, 3 Amino 4 Phenoxy Research

Expansion of Biological Targets for Benzenesulfonamide (B165840), 3-amino-4-phenoxy- Based Agents

The versatility of the benzenesulfonamide scaffold allows for its adaptation to interact with a wide range of biological targets. citedrive.com While initial research on related compounds has often focused on established targets like carbonic anhydrases, future investigations are set to broaden this scope significantly. mdpi.comresearchgate.net The 3-amino-4-phenoxy- substitution pattern offers a unique platform for chemists to design derivatives with high specificity for novel enzymes, receptors, and protein-protein interactions previously unexplored for this class of compounds.

Researchers are looking beyond carbonic anhydrase inhibition to other enzyme families where the sulfonamide moiety can act as a key interacting group. nih.gov Potential targets include kinases, proteases, and inflammasomes, which are critical in oncology, inflammatory disorders, and neurodegenerative diseases. nih.govnih.gov For instance, analogues of benzenesulfonamide have already shown promise as inhibitors of the NLRP3 inflammasome and Tropomyosin receptor kinase A (TrkA), suggesting that derivatives of 3-amino-4-phenoxy-benzenesulfonamide could be tailored for these pathways. nih.govtuni.fi Structure-activity relationship (SAR) studies will be crucial in guiding the rational design of these new agents, optimizing their potency and selectivity for the intended targets. mdpi.comnih.gov

Table 1: Potential Future Biological Targets for Benzenesulfonamide, 3-amino-4-phenoxy- Analogues

Target ClassSpecific ExampleTherapeutic AreaRationale for Exploration
KinasesTropomyosin receptor kinase A (TrkA)Oncology, PainBenzenesulfonamide analogues have shown potential as kinase inhibitors for glioblastoma. tuni.fi
InflammasomesNLRP3 InflammasomeInflammatory Diseases, NeurodegenerationRelated sulfonamide structures have been identified as potent NLRP3 inhibitors. nih.gov
ProteasesMatrix Metalloproteinases (MMPs)Cancer, ArthritisThe sulfonamide group can act as a zinc-binding group, a key feature for inhibiting many proteases.
Nuclear ReceptorsRetinoid X Receptors (RXRs)Metabolic Diseases, CancerThe phenoxy- group allows for modifications to mimic endogenous ligands and modulate receptor activity.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, and its application to Benzenesulfonamide, 3-amino-4-phenoxy- research promises to accelerate the development of new drug candidates. mdpi.comnih.gov These computational tools can analyze vast datasets of chemical structures and biological activities to identify novel patterns and predict the properties of virtual compounds before they are synthesized. nih.govnih.gov

Table 2: Applications of AI/ML in Benzenesulfonamide, 3-amino-4-phenoxy- Research

AI/ML ApplicationDescriptionPotential Impact
Generative ChemistryAlgorithms design novel molecular structures based on desired properties.Creation of innovative analogues with enhanced efficacy and novel mechanisms of action. youtube.com
Predictive Modeling (QSAR)Machine learning models predict the biological activity of compounds based on their structure. nih.govRapidly prioritizes compounds for synthesis, reducing experimental workload.
ADMET PredictionAI predicts pharmacokinetic and toxicity profiles of virtual compounds. nih.govEarly identification of candidates with poor drug-like properties, improving success rates.
Target IdentificationAnalysis of biological data to propose novel protein targets for the compound scaffold. mdpi.comExpands the therapeutic potential of the benzenesulfonamide core structure.

Advancements in Stereoselective Synthesis of Benzenesulfonamide, 3-amino-4-phenoxy- Analogues

Many complex biological molecules are chiral, and often only one enantiomer (a non-superimposable mirror image) of a drug molecule is responsible for its therapeutic effect, while the other may be inactive or cause unwanted side effects. Therefore, the ability to synthesize specific stereoisomers of Benzenesulfonamide, 3-amino-4-phenoxy- analogues is of paramount academic and industrial importance. Future research will increasingly focus on advanced stereoselective synthesis methods to produce enantiomerically pure compounds. acs.org

Recent breakthroughs in asymmetric catalysis, including the use of chiral ligands and organocatalysts, provide powerful tools for controlling the three-dimensional arrangement of atoms during a chemical reaction. semanticscholar.org For sulfonamide-containing molecules, methods for the stereoselective synthesis of chiral sulfones and related structures are rapidly evolving. nih.gov Photoenzymatic approaches, which combine light-driven reactions with the high selectivity of enzymes, are emerging as a green and efficient strategy for creating chiral centers. nih.gov Applying these cutting-edge synthetic methodologies to 3-amino-4-phenoxy-benzenesulfonamide will enable the synthesis of specific, highly potent analogues and allow for a deeper understanding of how chirality influences their interaction with biological targets.

Interdisciplinary Research Collaborations to Accelerate Translational Discoveries

The journey of a chemical compound from a laboratory curiosity to a clinical therapy is long and complex, requiring a convergence of expertise from multiple scientific disciplines. The future success of research on Benzenesulfonamide, 3-amino-4-phenoxy- will heavily depend on fostering robust, interdisciplinary collaborations. nih.gov

Q & A

Q. Table 1. Representative Synthetic Yields for Key Derivatives

DerivativeReaction TypeYield (%)Reference
Schiff base (Compound 2–9)Aldehyde condensation70–85
Triazole hybrid (7c)Click chemistry65
NLRP3 inhibitor (36)Sulfonyl chloride coupling62

Q. Table 2. Key Bioactivity Data

DerivativeTargetIC₅₀ (µM)Cell Line
Hybrid 7cMCF-7 proliferation1.2Breast cancer
Compound 36NLRP3 inflammasome0.8THP-1

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.